molecular formula C16H20O4 B1323907 cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 735275-78-2

cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B1323907
CAS No.: 735275-78-2
M. Wt: 276.33 g/mol
InChI Key: YALZQBZQWJJHEI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 2-methoxybenzaldehyde.

    Aldol Condensation: Cyclohexanone undergoes aldol condensation with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate product.

    Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • cis-4-[2-(2-Hydroxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
  • cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
  • cis-4-[2-(2-Nitrophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Uniqueness

cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-20-15-5-3-2-4-13(15)14(17)10-11-6-8-12(9-7-11)16(18)19/h2-5,11-12H,6-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALZQBZQWJJHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301163979, DTXSID701170023
Record name trans-4-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701170023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735275-78-2, 735275-50-0
Record name trans-4-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701170023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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